(4-Cyclopropylthiophen-2-yl)methanol
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Overview
Description
Scientific Research Applications
Biocatalysis in Microreaction Systems :Research by Chen et al. (2021) in "Bioresource Technology" describes the synthesis of a similar compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using a water-cyclohexane liquid-liquid system. This process utilizes recombinant Escherichia coli as a whole-cell catalyst. The study demonstrates the efficient synthesis of the compound with high yield and enantiomeric excess, highlighting the potential of using biocatalysis in microreaction systems for synthesizing similar compounds (Chen et al., 2021).
Synthesis and Optimization for Antitubercular Activities :Bisht et al. (2010) in the "European Journal of Medicinal Chemistry" synthesized a series of compounds related to (4-Cyclopropylthiophen-2-yl)methanol, focusing on their antitubercular activity. This research demonstrates the potential medical applications of such compounds in treating tuberculosis (Bisht et al., 2010).
Production of Chiral Intermediates in Anti-allergic Drugs :A study by Ni et al. (2012) in "Process Biochemistry" discusses the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine, using Kluyveromyces sp. This study highlights the role of microbial cells in producing chiral intermediates for pharmaceutical applications (Ni et al., 2012).
Methanol as a Hydrogen Donor in Homogeneous Catalysis :Research by Smith and Maitlis (1985) in the "Journal of Organometallic Chemistry" explored the use of methanol as a hydrogen donor in the reduction of ketones to alcohols, a reaction relevant to the synthesis of compounds like this compound. This study provides insights into the catalytic behavior of methanol in organic synthesis (Smith & Maitlis, 1985).
Safety and Hazards
Properties
IUPAC Name |
(4-cyclopropylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-4-8-3-7(5-10-8)6-1-2-6/h3,5-6,9H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMOWRNLHZDUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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